

# Fgfr3-IN-2: A Comparative Analysis of Selectivity Against VEGFR2

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## Compound of Interest

Compound Name: Fgfr3-IN-2

Cat. No.: B12408815

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor **Fgfr3-IN-2**'s activity against its primary target, Fibroblast Growth Factor Receptor 3 (FGFR3), and a key off-target kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The following sections present quantitative data, experimental methodologies, and relevant signaling pathways to offer a comprehensive understanding of **Fgfr3-IN-2**'s selectivity profile.

## Data Presentation

The inhibitory activity of **Fgfr3-IN-2** was assessed using in vitro kinase assays, with the half-maximal inhibitory concentration (IC<sub>50</sub>) serving as the primary metric for potency. The data clearly demonstrates that **Fgfr3-IN-2** is a highly potent and selective inhibitor of FGFR3.

Kinase Target	Fgfr3-IN-2 IC <sub>50</sub> (nM)	Selectivity (fold)
FGFR3	4.1	1
VEGFR2	570	~139

Data sourced from Kuriwaki I, et al. Bioorg Med Chem. 2020 May 15;28(10):115453.

Caption: **Fgfr3-IN-2** demonstrates approximately 139-fold greater selectivity for FGFR3 over VEGFR2.

## Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay used to determine the IC<sub>50</sub> values of compounds like **Fgfr3-IN-2**. This protocol is based on a common luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay.

**Objective:** To measure the in vitro inhibitory activity of **Fgfr3-IN-2** against FGFR3 and VEGFR2 kinases.

**Materials:**

- Recombinant human FGFR3 kinase domain
- Recombinant human VEGFR2 kinase domain
- **Fgfr3-IN-2** (or other test compounds)
- ATP (Adenosine triphosphate)
- Suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 2 mM MnCl<sub>2</sub>, 50 μM DTT)
- Substrate (e.g., a poly(Glu, Tyr) peptide)
- ADP-Glo™ Kinase Assay Kit (or similar)
- Microplate reader capable of measuring luminescence
- 384-well white microplates

**Procedure:**

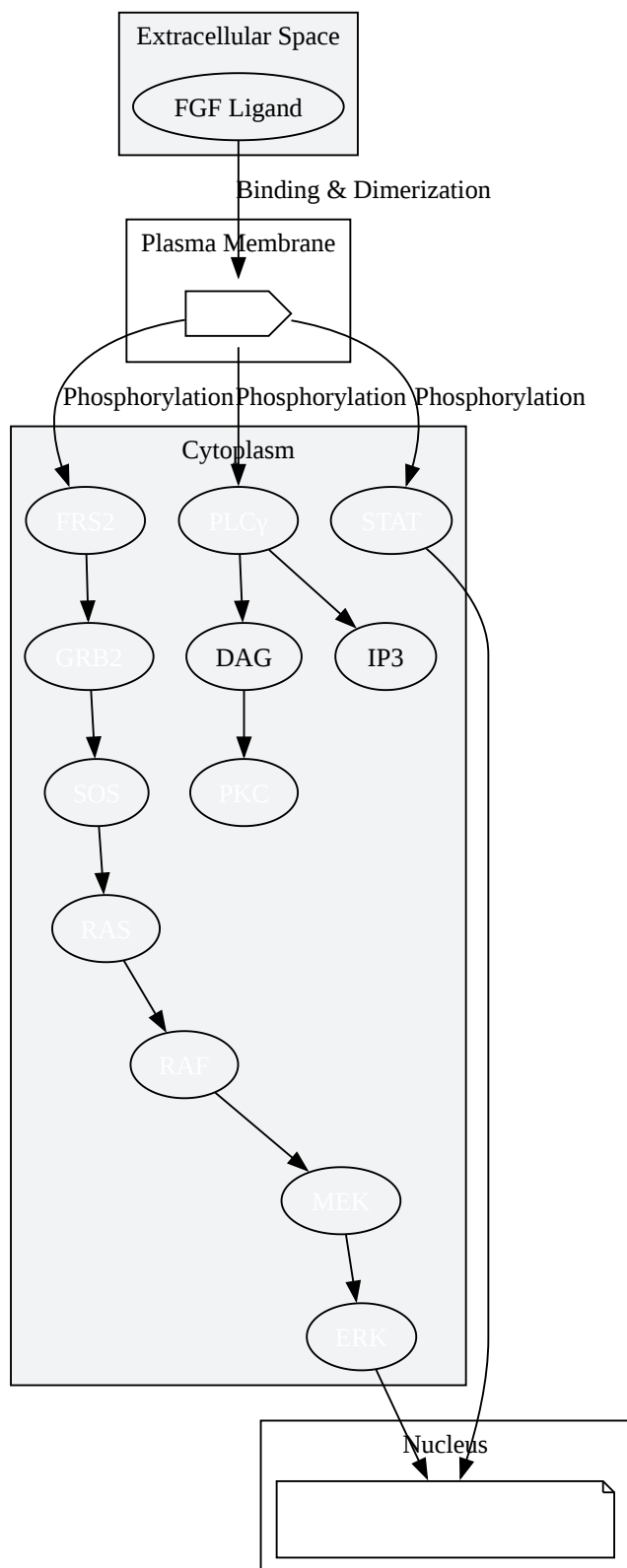
- Compound Preparation:
  - Prepare a serial dilution of **Fgfr3-IN-2** in DMSO.
  - Further dilute the compound solutions in the kinase buffer to the desired final concentrations. A typical starting concentration range might be from 10 μM down to 0.1

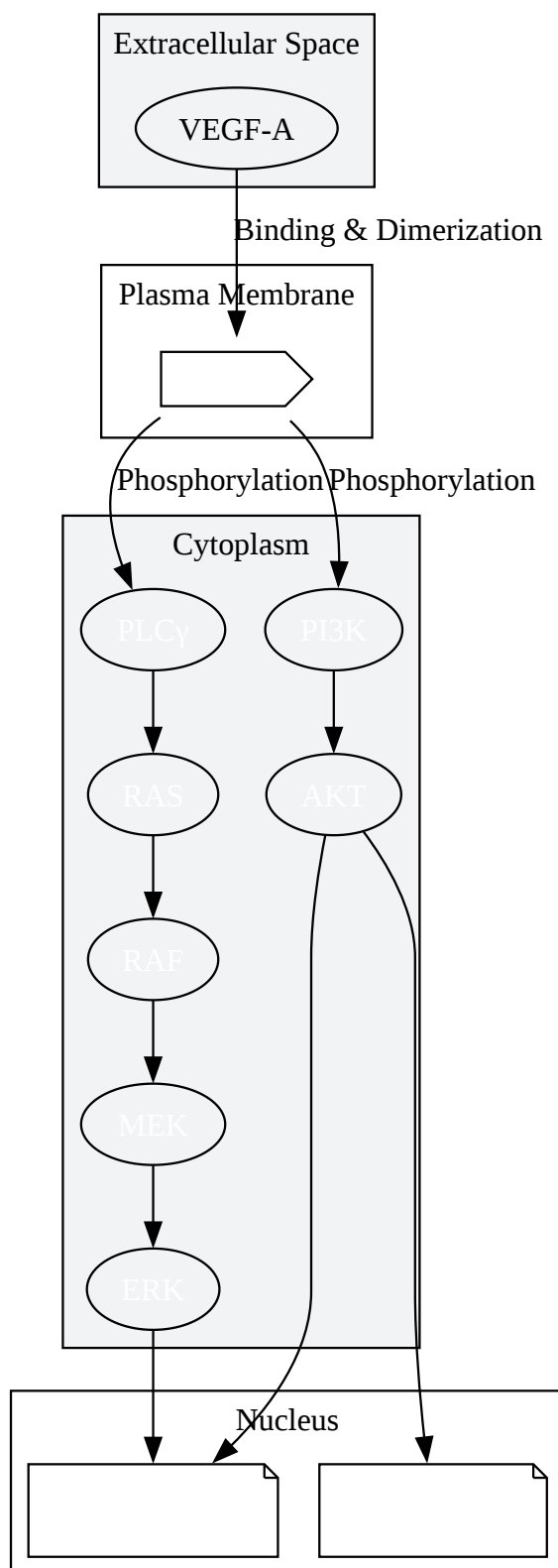
nM.

- Kinase Reaction:
  - Add 2.5  $\mu$ L of the diluted **Fgfr3-IN-2** or vehicle (DMSO) to the wells of a 384-well plate.
  - Add 2.5  $\mu$ L of a solution containing the kinase (either FGFR3 or VEGFR2) and the appropriate substrate in kinase buffer.
  - Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution in kinase buffer. The final ATP concentration should be at or near the  $K_m$  for each respective kinase.
  - Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- ADP Detection:
  - Following the kinase reaction, add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.
  - Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
  - Incubate at room temperature for 30-60 minutes.
- Data Analysis:
  - Measure the luminescence of each well using a microplate reader.
  - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  - Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  - Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic dose-response curve.

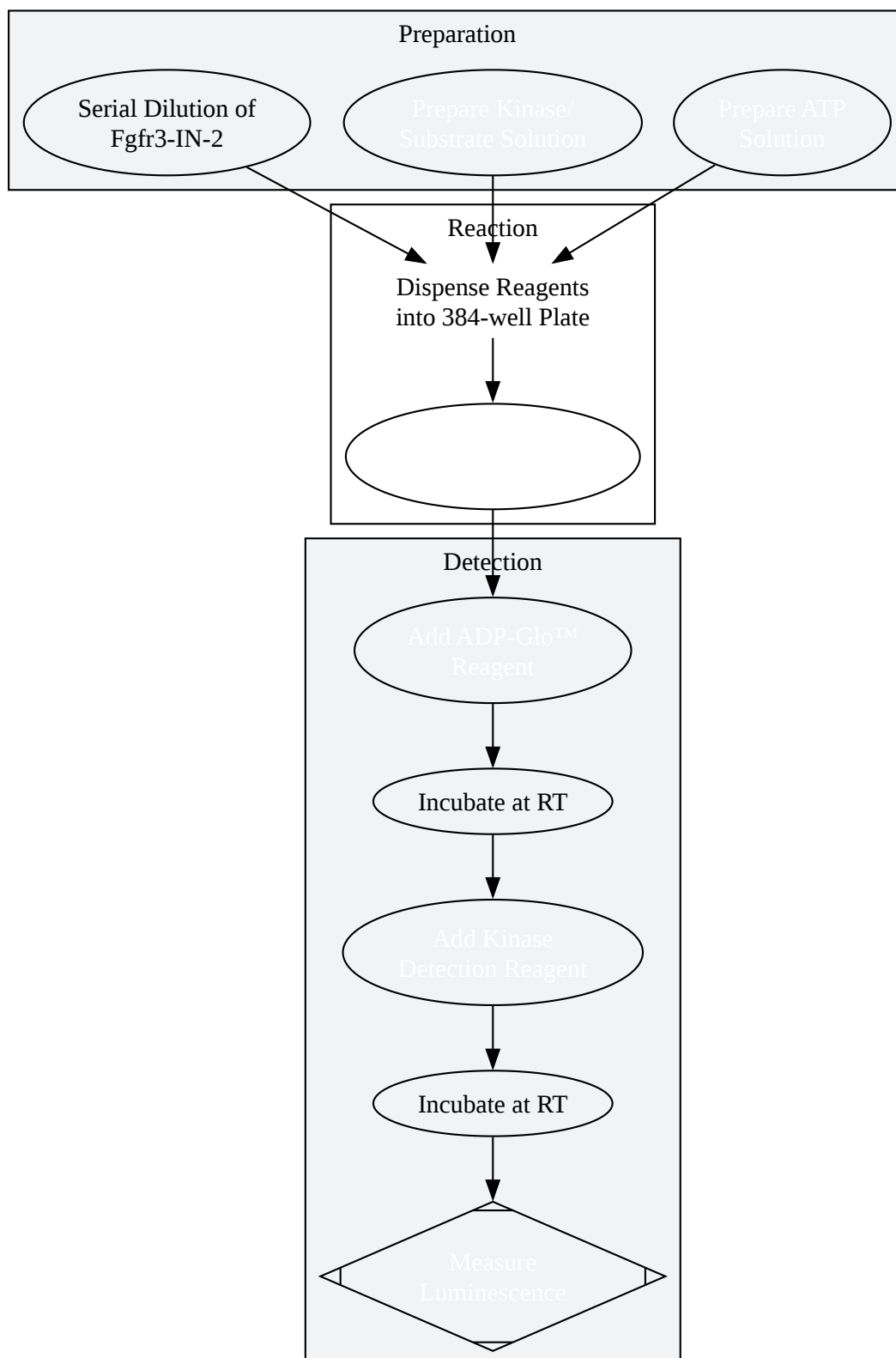
## Mandatory Visualization

### Signaling Pathways



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## Experimental Workflow



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